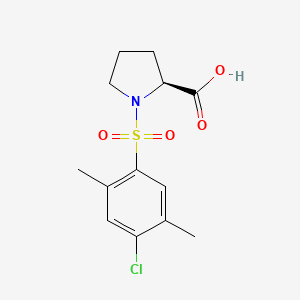
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a proline ring, with a 4-chloro-2,5-dimethylphenyl substituent. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with l-proline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The proline ring provides structural rigidity, enhancing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-3-nitrobenzoic acid
- ((4-Chloro-2,5-dimethylphenyl)sulfonyl)-thiomorpholine
Uniqueness
((4-Chloro-2,5-dimethylphenyl)sulfonyl)-l-proline stands out due to its unique combination of a sulfonyl group and a proline ring, which imparts distinct chemical reactivity and biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H16ClNO4S |
|---|---|
Molecular Weight |
317.79 g/mol |
IUPAC Name |
(2S)-1-(4-chloro-2,5-dimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO4S/c1-8-7-12(9(2)6-10(8)14)20(18,19)15-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
YNUNTLUMSYLXOL-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















